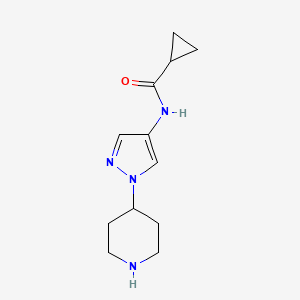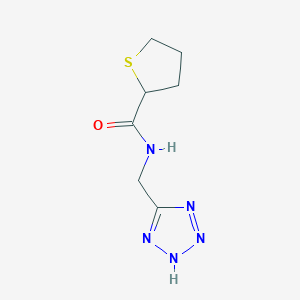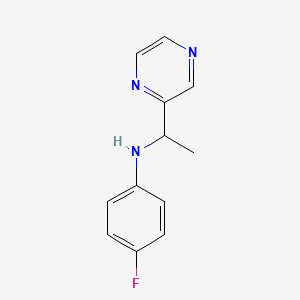
2-(5-Bromopentylsulfanyl)-5-methyl-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromopentylsulfanyl)-5-methyl-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is a member of the thiadiazole family, which is known for its diverse biological and pharmacological activities. In
Mécanisme D'action
The mechanism of action of 2-(5-Bromopentylsulfanyl)-5-methyl-1,3,4-thiadiazole is not fully understood, but studies have suggested that it may act by inhibiting key enzymes involved in cell proliferation and survival. Additionally, this compound has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-Bromopentylsulfanyl)-5-methyl-1,3,4-thiadiazole can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This compound has also been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes and inhibiting key enzymes involved in cell wall synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(5-Bromopentylsulfanyl)-5-methyl-1,3,4-thiadiazole is its versatility, as it can be easily modified to yield derivatives with different properties. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are many potential future directions for research on 2-(5-Bromopentylsulfanyl)-5-methyl-1,3,4-thiadiazole. One area of interest is the development of novel derivatives with improved pharmacological and material properties. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various fields. Finally, there is a need for more in-depth studies on the toxicity and safety of this compound, particularly in vivo.
In conclusion, 2-(5-Bromopentylsulfanyl)-5-methyl-1,3,4-thiadiazole is a versatile and promising compound with potential applications in medicinal chemistry and materials science. While there is still much to be learned about this compound, its unique properties make it an exciting area of research for the scientific community.
Méthodes De Synthèse
The synthesis of 2-(5-Bromopentylsulfanyl)-5-methyl-1,3,4-thiadiazole is a multi-step process that involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with 1-bromo-5-pentanone in the presence of a base, followed by the deprotection of the thiol group using an oxidizing agent. This method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
2-(5-Bromopentylsulfanyl)-5-methyl-1,3,4-thiadiazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, this compound has been investigated for its antimicrobial properties, with studies showing its efficacy against various bacterial and fungal strains. In materials science, 2-(5-Bromopentylsulfanyl)-5-methyl-1,3,4-thiadiazole has been used as a building block for the synthesis of novel organic materials with potential applications in optoelectronics and energy storage.
Propriétés
IUPAC Name |
2-(5-bromopentylsulfanyl)-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2S2/c1-7-10-11-8(13-7)12-6-4-2-3-5-9/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEIZAULBUBBCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCCCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromopentylsulfanyl)-5-methyl-1,3,4-thiadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7578363.png)



![N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578396.png)
![2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide](/img/structure/B7578399.png)

![N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide](/img/structure/B7578412.png)
![N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine](/img/structure/B7578416.png)


![4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine](/img/structure/B7578439.png)